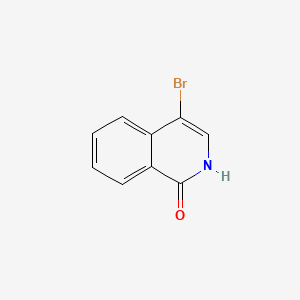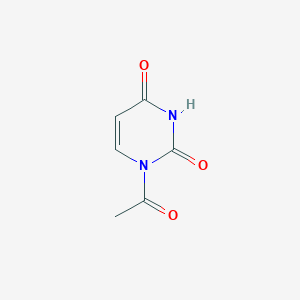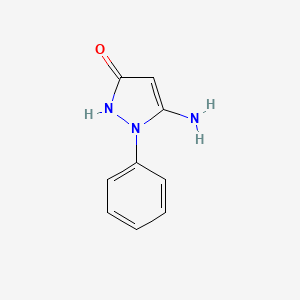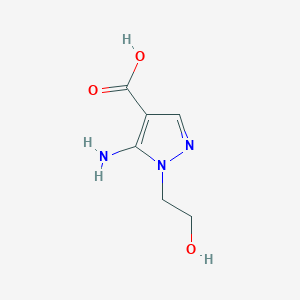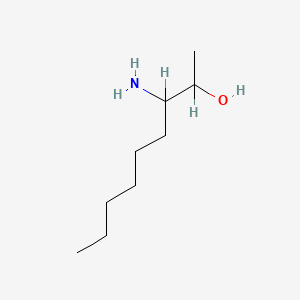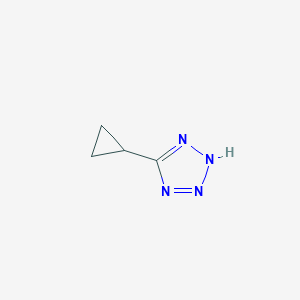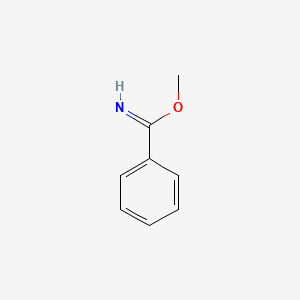
甲基苯并咪唑
描述
Methyl benzimidate (MB) is an organic compound with the formula C6H5CH2N(CH3)2. It is a colorless solid that is soluble in organic solvents. MB is an important intermediate in organic synthesis and is used in a variety of laboratory experiments. It is also used in the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and polymers.
科学研究应用
合成方法
张等人(2004年)的研究讨论了使用甲基苯并咪唑盐酸盐制备酯基芳基腙的方法,展示了一种温和方便的合成方法。这种方法突显了甲基苯并咪唑在合成特殊有机化合物方面的实用性 (Zhang & suo, 2004)。
腐蚀抑制
在腐蚀科学领域,Obot和Obi-Egbedi(2010年)对苯并咪唑衍生物,包括2-甲基苯并咪唑,进行了理论研究,作为腐蚀抑制剂。这项研究表明了甲基苯并咪唑衍生物在保护金属免受腐蚀方面的潜力,这在各种工业应用中具有重要意义 (Obot & Obi-Egbedi, 2010)。
抗癌研究
像多菌灵这样的甲基苯并咪唑衍生物已被研究其抗癌特性。Yenjerla等人(2009年)探讨了多菌灵这种衍生物如何通过影响人类细胞中的微管动力学来抑制癌细胞增殖,表明了在癌症治疗中的潜在应用 (Yenjerla et al., 2009)。此外,Zhao等人(2015年)和Xiang等人(2012年)研究了基于苯并咪唑的配合物对各种癌细胞的潜在抗癌活性,突显了甲基苯并咪唑衍生物在开发新型抗癌药物中的潜力 (Zhao et al., 2015) (Xiang et al., 2012)。
农业和杀菌剂研究
在农业科学领域,像多菌灵这样的甲基苯并咪唑羰基杀菌剂的使用是重要的。Campos等人(2015年)讨论了开发聚合物和固体脂质纳米粒子以持续释放多菌灵在农业应用中的应用,旨在提高效率并减少环境影响 (Campos et al., 2015)。
抗氧化研究
Kuş等人(2004年)和Saini等人(2016年)进行了关于甲基苯并咪唑衍生物抗氧化性能的研究。这些研究评估了这些衍生物在抑制脂质过氧化中的功效,表明它们作为抗氧化剂的潜力 (Kuş等人,2004年) (Saini et al., 2016)。
安全和危害
“Methyl benzimidate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, wash hands and face thoroughly after handling, use a local exhaust if dust or aerosol will be generated, and avoid contact with skin, eyes, and clothing .
未来方向
作用机制
Target of Action
Methyl benzimidate is primarily used as an imidating reagent . It is known to modify Lys residues of cyclic Lys-Gly-Asp peptide to afford acetimidate analogs . The primary targets of methyl benzimidate are therefore the Lys residues in peptides and proteins.
Mode of Action
The compound interacts with its targets by modifying the Lys residues. This modification results in the formation of acetimidate analogs . The exact mechanism of this interaction is complex and involves several steps, but the end result is a change in the chemical structure of the target molecule.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of chiral phenyldihydroimidazole derivatives . It is also used in the synthesis of N-benzimidoyl-(1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) .
Result of Action
The action of methyl benzimidate results in the modification of Lys residues in peptides and proteins, leading to the formation of acetimidate analogs . This can have various effects at the molecular and cellular level, depending on the specific context in which the compound is used.
生化分析
Biochemical Properties
Methyl benzimidate plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, methyl benzimidate has been used as an imidating reagent to modify lysine residues in peptides, leading to the formation of acetimidate analogs . This interaction is crucial for studying protein structure and function. Additionally, methyl benzimidate has been utilized in the synthesis of N-benzimidoyl derivatives, which are important in various biochemical applications .
Cellular Effects
Methyl benzimidate influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, methyl benzimidate can modify lysine residues in proteins, which can alter their function and interactions with other biomolecules . This modification can impact cell signaling pathways and gene expression, leading to changes in cellular metabolism. Furthermore, methyl benzimidate has been shown to affect the stability and function of proteins, which can influence overall cell function .
Molecular Mechanism
The molecular mechanism of methyl benzimidate involves its interaction with biomolecules at the molecular level. Methyl benzimidate can bind to lysine residues in proteins, forming stable imidate bonds . This binding can inhibit or activate enzymes, depending on the specific protein and the nature of the interaction. Additionally, methyl benzimidate can influence gene expression by modifying transcription factors or other regulatory proteins . These changes at the molecular level can have significant effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl benzimidate can change over time. The stability and degradation of methyl benzimidate are important factors to consider. Methyl benzimidate is relatively stable at low temperatures, but it can degrade over time, especially at higher temperatures . Long-term exposure to methyl benzimidate can lead to changes in cellular function, including alterations in protein stability and function . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of methyl benzimidate can vary with different dosages in animal models. At low doses, methyl benzimidate may have minimal effects on cellular function. At higher doses, it can cause significant changes in protein function and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of methyl benzimidate can lead to toxic or adverse effects, including cell death and tissue damage . These dosage effects are important for understanding the safety and efficacy of methyl benzimidate in research and therapeutic applications.
Metabolic Pathways
Methyl benzimidate is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, methyl benzimidate can modify lysine residues in enzymes, altering their activity and function . This modification can impact metabolic pathways and the overall metabolic state of the cell. Additionally, methyl benzimidate can affect the levels of specific metabolites, which can have downstream effects on cellular function and metabolism .
Transport and Distribution
The transport and distribution of methyl benzimidate within cells and tissues are important for its activity and function. Methyl benzimidate can interact with transporters and binding proteins, influencing its localization and accumulation . For example, methyl benzimidate can bind to lysine residues in transport proteins, affecting their function and the transport of other molecules . This interaction can impact the distribution of methyl benzimidate within the cell and its overall activity.
Subcellular Localization
The subcellular localization of methyl benzimidate is crucial for its activity and function. Methyl benzimidate can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, methyl benzimidate can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, methyl benzimidate can be targeted to the mitochondria, where it can affect cellular metabolism and energy production . The subcellular localization of methyl benzimidate is important for understanding its specific effects on cellular function.
属性
IUPAC Name |
methyl benzenecarboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISQKQNJHCDULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322881 | |
| Record name | METHYL BENZIMIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7471-86-5 | |
| Record name | 7471-86-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | METHYL BENZIMIDATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10322881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzimidic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

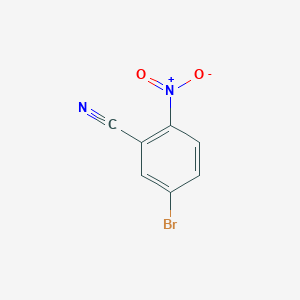
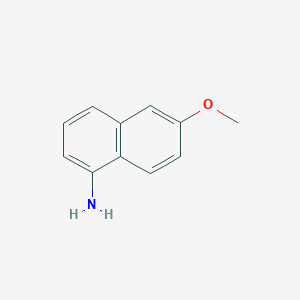
![3-{[(Benzyloxy)carbonyl]amino}-3-carbamoylpropanoic acid](/img/structure/B1267392.png)
